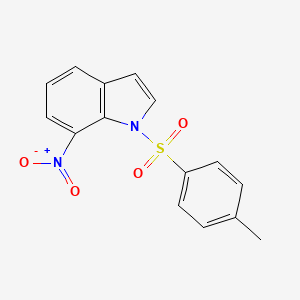

7-Nitro-1-tosyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis

The indole moiety is a privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals. irjmets.comrsc.org Its presence is fundamental to the biological activity of many compounds, including the amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and numerous alkaloids. irjmets.com The electron-rich nature of the indole ring system makes it amenable to electrophilic substitution, primarily at the C3 position. irjmets.com This reactivity, coupled with the ability to functionalize the nitrogen atom, provides a versatile platform for the synthesis of complex molecular architectures. irjmets.comsemanticscholar.org

The development of novel synthetic methodologies for constructing and modifying the indole core is a continuous pursuit in organic chemistry. semanticscholar.orgresearchgate.netrsc.org Classical methods such as the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses have been complemented by modern metal-catalyzed cross-coupling reactions and C-H activation strategies. rsc.orgsemanticscholar.orgresearchgate.net These advancements have significantly expanded the toolkit for chemists, enabling the creation of diverse indole derivatives with a wide range of biological and material science applications. rsc.orgsemanticscholar.org

Overview of Nitro and Tosyl Group Functionalization in Heterocycles

The introduction of nitro (NO₂) and tosyl (SO₂C₇H₇) groups onto heterocyclic rings profoundly influences their chemical reactivity and properties. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. conicet.gov.ar In the context of indoles, nitration can lead to a variety of isomers, and the resulting nitroindoles are valuable intermediates for further transformations. rsc.org For instance, the nitro group can be readily reduced to an amino group, providing a handle for the introduction of new functionalities. smolecule.com

The tosyl group, derived from p-toluenesulfonic acid, is a versatile functional group in organic synthesis. wikipedia.org When attached to a nitrogen atom, as in a sulfonamide, it serves as an excellent protecting group due to its stability under a wide range of reaction conditions. wikipedia.org Furthermore, the tosyl group is a good leaving group, facilitating nucleophilic substitution reactions. smolecule.com Its electron-withdrawing nature can also modulate the reactivity of the heterocyclic system to which it is attached. conicet.gov.ar

Contextualization of 7-Nitro-1-tosyl-1H-indole within Advanced Indole Research

This compound is a specific, functionalized indole derivative that embodies the principles of advanced indole chemistry. The presence of the nitro group at the 7-position and the tosyl group at the 1-position (the indole nitrogen) creates a unique electronic and steric environment. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules. smolecule.com

The tosyl group acts as a protecting group for the indole nitrogen, allowing for selective reactions at other positions of the indole ring. smolecule.com The nitro group at the 7-position can be a precursor for a variety of other functional groups through reduction or other transformations. smolecule.com Research on this compound and its derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry and the development of new synthetic methodologies. smolecule.com For instance, derivatives of 7-nitro-1H-indole have been investigated as potential allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₄S chemscene.com |

| Molecular Weight | 316.33 g/mol chemscene.com |

| CAS Number | 1446428-14-3 chemscene.com |

| Appearance | Not specified in the provided results |

| Purity | ≥97% chemscene.com |

The synthesis of this compound can be achieved through methods such as the nitration of 1-tosylindole. smolecule.com The compound itself can undergo various reactions, including nucleophilic substitution of the tosyl group and reduction of the nitro group. smolecule.com These reactions open avenues for the creation of a library of novel indole derivatives for further investigation in pharmaceutical and materials science research. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-7-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-11-5-7-13(8-6-11)22(20,21)16-10-9-12-3-2-4-14(15(12)16)17(18)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKTYRMYTBZKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Nitro 1 Tosyl 1h Indole and Analogues

Strategies for Indole (B1671886) N-Tosyl-Functionalization

The functionalization of the indole nitrogen with a p-toluenesulfonyl (tosyl) group is a common strategy in indole chemistry. The tosyl group serves as a robust protecting group, modifying the reactivity of the indole ring and facilitating subsequent chemical transformations.

The most straightforward method for introducing a tosyl group onto the indole nitrogen is through direct N-tosylation. This reaction typically involves the deprotonation of the indole N-H bond with a suitable base, followed by quenching the resulting anion with p-toluenesulfonyl chloride (TsCl).

Common bases used for this purpose include sodium hydride (NaH), which provides an irreversible deprotonation to form the sodium salt of indole. The reaction is typically carried out in an aprotic polar solvent such as N,N-dimethylformamide (DMF). For instance, various 2-(trifluoromethyl)-1H-indoles have been successfully tosylated using NaH in DMF followed by the addition of TsCl, affording the N-tosyl derivatives in high yields.

Table 1: Conditions for Direct N-Tosylation of Indoles

| Indole Substrate | Base | Solvent | Reagent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)-1H-indole | NaH | DMF | TsCl | 96 | |

| 3-Halo-2-(trifluoromethyl)-1H-indoles | NaH | DMF | TsCl | High |

Indirect methods for synthesizing N-tosyl indoles involve constructing the indole ring from precursors that already contain the N-tosyl moiety. These strategies are particularly useful when the desired substitution pattern on the indole ring is not easily accessible through functionalization of a pre-formed indole.

One such approach is the Fischer indole synthesis, which can be adapted to produce N-tosyl indoles. This method involves the reaction of an N-tosyl-N-arylhydrazine with an aldehyde or ketone under acidic conditions. More contemporary methods include transition-metal-catalyzed cyclizations. For example, the addition of N-tosyl hydrazones to arynes, generated from 2-(trimethylsilyl)phenyl triflate precursors, leads to N-arylation. Subsequent treatment with a Lewis acid in the same reaction pot can afford N-tosylindole products via a Fischer-type cyclization.

Another indirect route is the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine. A modified, one-pot, two-step procedure has been developed for the synthesis of 1,2-disubstituted-3-tosyl indoles starting from N-(o-tolyl)benzamides. This method involves benzylic bromination, nucleophilic substitution with sodium p-tolylsulfinate, and subsequent base-mediated cyclization to form the 3-tosyl indole core, where the nitrogen substituent is carried through from the starting amide.

The tosyl group is widely employed as a protecting group for the indole nitrogen for several key reasons.

Stability and Reactivity Modification : The electron-withdrawing nature of the tosyl group decreases the electron density of the pyrrole (B145914) ring, making the indole less susceptible to undesired electrophilic attack and polymerization under acidic conditions. This deactivation of the C2 and C3 positions facilitates electrophilic substitution on the benzene (B151609) ring portion of the indole nucleus.

Increased Acidity of C2-H : The tosyl group enhances the acidity of the proton at the C2 position, allowing for regioselective deprotonation and subsequent functionalization at this site.

Chemical Stability : The resulting N-tosyl sulfonamide is stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and some oxidizing and reducing agents.

Deprotection : Despite its stability, the tosyl group can be removed when necessary. Deprotection is typically achieved using reductive methods or strongly basic conditions. Common reagents for deprotection include magnesium in methanol, sodium naphthalenide, or strong bases like sodium hydroxide (B78521) or cesium carbonate in alcoholic solvents. The choice of deprotection method depends on the other functional groups present in the molecule. For instance, cesium carbonate in a mixture of THF and methanol has been shown to be a mild and efficient method for the N-detosylation of a wide range of indoles, including those with electron-withdrawing groups like nitro groups.

Regioselective Nitration Approaches for Indole Systems

The introduction of a nitro group onto the indole scaffold is a critical step in the synthesis of many biologically active compounds. However, achieving regioselectivity, particularly on the benzene ring, can be challenging due to the inherent reactivity of the pyrrole ring.

Electrophilic aromatic substitution is the most common mechanism for the nitration of indoles. The indole ring system is highly activated towards electrophiles, with a reactivity approximately 10^13 times greater than that of benzene.

Unprotected Indoles : In unprotected indoles, the site of electrophilic attack is overwhelmingly the C3 position of the pyrrole ring. This is because the carbocation intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to an intermediate where this stabilization requires disruption of the benzene sextet.

N-Protected Indoles : The introduction of an electron-withdrawing protecting group, such as tosyl, on the indole nitrogen significantly alters the regioselectivity of nitration. The N-tosyl group reduces the nucleophilicity of the pyrrole ring, thereby deactivating the C3 position towards electrophilic attack. This deactivation allows for electrophilic substitution to occur on the less reactive benzene portion of the molecule. Nitration of N-protected indoles typically yields a mixture of 5-nitro and 6-nitro isomers, with the 5-position being generally favored.

Direct nitration of N-tosyl indole to achieve substitution at the C7 position is not a standard outcome, as this position is sterically hindered and electronically less favored compared to C5 and C6. Therefore, specific strategies are required to direct the nitro group to the C7 position.

Synthesis from Pre-functionalized Precursors : One of the most effective strategies is to construct the indole ring from a starting material that already contains the required nitro group at the correct position. The Bartoli indole synthesis is a powerful method for this purpose, as it involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. By starting with a 2,6-disubstituted nitrobenzene (e.g., 2-substituted-6-nitrotoluene), the Bartoli synthesis can provide direct access to 7-substituted indoles. This has become one of the most flexible routes to 7-substituted indoles.

Directed Nitration of Indoline : An alternative approach involves the nitration of an indoline precursor, followed by dehydrogenation to form the indole. A patented method describes the synthesis of 7-nitroindole where sodium 1-acetylindoline-2-sulfonate is nitrated with acetyl nitrate. The nitration unexpectedly occurs at the 7-position. Subsequent hydrolysis with sodium hydroxide leads to the elimination of the sulfonate and acetyl groups, with concurrent dehydrogenation to yield 7-nitroindole. This method avoids the use of highly toxic reagents and provides a viable route to the 7-nitroindole core.

Directed Metalation : While not a direct nitration method, directed ortho-metalation (DoM) is a general strategy for the functionalization of the C7 position. An appropriate directing group on the indole nitrogen can direct a strong base to deprotonate the C7 position selectively. The resulting C7-anion can then be trapped with an electrophilic nitrating agent. This approach has been used for various C7-functionalizations, though its application for nitration is less common.

Comparison of Nitration Reagents for Indole Systems

A variety of nitrating agents have been employed for the nitration of indoles, each with its own advantages and disadvantages regarding reactivity, selectivity, and operational safety.

Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄): This is a powerful and common nitrating mixture. However, for the indole nucleus, these strongly acidic conditions can lead to protonation at C3, deactivating the pyrrole ring but also potentially causing polymerization and other side reactions. bhu.ac.in For N-protected indoles, it primarily yields 5- and 6-nitro derivatives. umn.edu

Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this is a milder nitrating agent. It has been used for the nitration of various aromatic systems, including indolo[3,2-b]carbazoles, where it has shown high efficiency for dinitration at low temperatures. beilstein-journals.org Its application can provide better control and selectivity compared to mixed acid.

Benzoyl nitrate: This reagent is used for nitrating indoles under non-acidic conditions to selectively obtain the 3-nitro derivative, highlighting its different reactivity profile compared to acidic reagents. bhu.ac.in

Trifluoroacetyl nitrate (CF₃COONO₂): Formed from the reaction of a nitrate salt with trifluoroacetic anhydride (TFAA), this is a potent electrophilic nitrating agent. rsc.org It has been successfully used for the regioselective nitration of a variety of N-Boc indoles at the C3 position under non-acidic and non-metallic conditions. nih.govrsc.org

N-Nitropyrazoles: These have emerged as versatile and powerful nitrating reagents that can be tuned for reactivity. They operate under mild conditions and have shown broad substrate scope for arenes and heterocycles, offering a potential alternative for selective indole nitration. nih.gov

| Reagent | Typical Conditions | Selectivity Profile on Indole Core | Advantages | Disadvantages |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Low temperature (e.g., 0 °C) | C5/C6 on N-protected indoles umn.edu | Strong, readily available | Harsh conditions, risk of side reactions bhu.ac.in |

| Acetyl nitrate | Low temperature (e.g., -20 °C), CH₂Cl₂/Ac₂O | Can provide high yields for specific substrates beilstein-journals.org | Milder than mixed acid | Requires in situ preparation |

| Benzoyl nitrate | Non-acidic, CH₃CN | C3 on unprotected indoles bhu.ac.in | Avoids acid-catalyzed degradation | Not suitable for C7 nitration |

| CF₃COONO₂ | Sub-room temp, non-acidic rsc.org | C3 on N-Boc indoles nih.govrsc.org | High reactivity, mild conditions | May not be selective for C7 |

| N-Nitropyrazoles | Lewis acid catalyst (e.g., Cu(OTf)₂), MeCN nih.gov | Tunable reactivity, broad scope nih.gov | Mild, recyclable pyrazole moiety nih.gov | Requires synthesis of the reagent |

Convergent Synthesis of 7-Nitro-1-tosyl-1H-indole

Sequential Functionalization Routes

Sequential routes build the indole ring step-by-step from a suitably substituted aniline precursor. Several classic indole syntheses can be adapted for this purpose.

Leimgruber-Batcho Indole Synthesis: This method is particularly well-suited for starting from 2-nitrotoluene derivatives. A 2-methyl-3-nitroaniline could be N-tosylated, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reductive cyclization, often using a catalyst like Palladium on carbon (Pd/C), would yield the this compound. rsc.org

Bartoli Indole Synthesis: This reaction involves the addition of vinyl Grignard reagents to nitroarenes. Starting with 1-methyl-2,3-dinitrobenzene, for example, could potentially lead to a 7-nitroindole derivative after reaction with vinylmagnesium bromide and subsequent N-tosylation. The Bartoli synthesis is known to work well with ortho-substituted nitroarenes. rsc.org

Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. A (2-methyl-6-nitrophenyl)hydrazine could be condensed with a suitable carbonyl compound, followed by N-tosylation of the resulting 7-nitroindole. rsc.org

A transition metal-free approach has also been developed involving the reaction of ortho-heteroatom-substituted aryl aldehydes with 2-nitrobenzyl halides, proceeding through N-benzylation and an intramolecular arylogous nitroaldol condensation to form 2-(2-nitroaryl)indole derivatives, which can be subsequently de-tosylated. rsc.org

One-Pot Synthesis Strategies

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not prominently reported, related methodologies suggest its feasibility.

For instance, a one-pot transformation of aliphatic nitro compounds into polysubstituted indoles has been developed, combining the Nef reaction and Fischer indole synthesis under mildly acidic conditions. nih.gov Adapting such a strategy could involve the in-situ formation of a hydrazone from a nitroalkane and a substituted phenylhydrazine, followed by cyclization and subsequent tosylation in the same reaction vessel.

Another approach involves a one-pot, two-step procedure for synthesizing 1,2-disubstituted-3-tosylindoles from N-(o-tolyl)benzamides. acs.orgnih.govresearchgate.net This method involves a nucleophilic substitution followed by a base-mediated cyclization. A similar strategy starting with a pre-nitrated N-(o-tolyl)amide could potentially provide a convergent, one-pot route to nitro-tosyl-indoles.

Emerging Synthetic Transformations for Nitro-Tosyl-Indoles

Modern synthetic chemistry is continually providing novel methods for the functionalization of heterocyclic compounds. These emerging transformations offer potential new routes to this compound and its analogues with improved efficiency and selectivity.

Directed C-H Functionalization: A significant challenge in indole chemistry is the selective functionalization of the C4–C7 positions. Recent research has focused on using directing groups (DGs) to achieve site-selective C-H activation. acs.orgacs.org For example, installing a removable directing group at the N1 position can facilitate metal-catalyzed C-H activation and subsequent functionalization, including arylation, olefination, and borylation, specifically at the C7 position. nih.govacs.orgacs.org While direct C7-nitration via this method is still developing, the C7-borylated intermediates can be converted to hydroxylated indoles, and similar transformations to nitro-indoles are conceivable. acs.orgacs.org

Palladium-Catalyzed Cyclization/Annulation: Palladium catalysis is a powerful tool for constructing indole rings. Cascade reactions, such as the palladium-catalyzed cross-coupling of o-nitrobenzyl cyanides with boronic acids, provide efficient routes to 2-substituted indoles. organic-chemistry.org Heck cyclization strategies have also been employed to synthesize 7-substituted indoles, including 7-nitroindoles, under mild conditions. researchgate.net

Metal-Free Ring Synthesis: The development of metal-free synthetic routes is a key goal for green chemistry. A two-step synthesis of N-substituted indoles from aryl triazoles has been reported, involving a metal-free triazole ring-opening and an oxidative cyclization. mdpi.com Such innovative ring-forming strategies could be applied to precursors containing nitro and tosyl functionalities.

These emerging methods highlight the ongoing efforts to develop more precise and efficient tools for the synthesis of complex indole derivatives, paving the way for novel and more effective routes to this compound.

Catalytic Approaches in Synthesis

Transition metal catalysis provides powerful and versatile routes for the construction of the indole nucleus. Palladium and copper-based catalysts are particularly prominent in forging the carbon-carbon and carbon-nitrogen bonds necessary for ring formation. researchgate.net

One of the most effective catalytic strategies is the domino Sonogashira coupling-cyclization reaction. researchgate.net This approach typically involves the palladium- and copper-co-catalyzed reaction of an ortho-haloaniline with a terminal alkyne. For the synthesis of N-tosyl indoles, an N-tosylated-2-iodoaniline serves as the starting material. The process first involves the formation of a C-C bond between the aniline and the alkyne (Sonogashira coupling), followed by an intramolecular cyclization (hydroamination) of the resulting intermediate to form the indole ring. This one-pot procedure is highly efficient for producing 2-substituted N-tosyl indoles. researchgate.net

Another significant catalytic method is the reductive cyclization of β-nitrostyrenes or other suitably substituted nitroarenes. mdpi.comrsc.orgrsc.org Palladium catalysts, often in conjunction with a ligand such as 1,10-phenanthroline, are effective for this transformation. mdpi.com In these reactions, a reducing agent, such as carbon monoxide or a CO surrogate like phenyl formate, reduces the nitro group to an amino group, which then participates in an intramolecular cyclization to form the indole scaffold. mdpi.com While highly effective, the choice of starting material is crucial; for instance, the reductive cyclization of β-nitrostyrenes works well when an aryl substituent is present in the alpha position. mdpi.com

Iron-based catalysts have also been employed for the synthesis of N-heterocycles through cyclization reactions, presenting a more cost-effective and environmentally benign alternative to precious metal catalysts like palladium. researchgate.net

| Catalytic Method | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Domino Sonogashira Coupling-Cyclization | Palladium (e.g., PdCl₂(PPh₃)₂) and Copper (e.g., CuI) | N-tosyl-2-iodoanilines, Terminal alkynes | One-pot synthesis of 2-substituted N-tosyl indoles; good to excellent yields. | researchgate.netnih.gov |

| Reductive Cyclization | Palladium (e.g., PdCl₂(CH₃CN)₂) with a ligand (e.g., 1,10-phenanthroline) | β-Nitrostyrenes, o-Nitrostyrenes | Uses a CO surrogate (e.g., phenyl formate) for reduction; forms the indole ring via reduction and intramolecular cyclization. | mdpi.com |

| Heck Reaction Annulation | Palladium (e.g., Pd(Ph₃)₄) | Amino ortho-chloropyridines, Pyruvic acid derivatives | Involves enamine formation followed by a Heck reaction; suitable for azaindole synthesis. | nih.gov |

Metal-Free Synthetic Protocols

Metal-free approaches for the synthesis of nitroindoles are gaining traction as they often align with the principles of green chemistry, avoiding the cost and potential toxicity associated with transition metals. beilstein-journals.org These methods rely on classical organic reactions and organocatalysis.

A primary metal-free route to 7-nitroindoles involves the direct nitration of an indoline precursor, followed by dehydrogenation. The direct nitration of indole itself is often complicated by issues of regioselectivity and the sensitivity of the indole ring to harsh acidic conditions. However, using an N-acetylindoline-2-sulfonate intermediate allows for the regioselective introduction of a nitro group at the 7-position using acetyl nitrate. google.com Subsequent hydrolysis under basic conditions eliminates the sulfonate and acetyl groups while simultaneously causing dehydrogenation to furnish the 7-nitroindole product in high purity. google.com The tosyl group can be introduced at the nitrogen atom either before or after the nitration/aromatization sequence.

The Fischer indole synthesis is a classic and versatile metal-free method that can be adapted for nitroindole synthesis. rsc.orgmdpi.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. To synthesize a 7-nitroindole analogue, a (2-nitrophenyl)hydrazine could be condensed with an appropriate carbonyl compound. More recent variations utilize polyphosphoric acid to catalyze the reaction between arylhydrazines and unactivated alkynes, proceeding through a tandem hydroamination–cyclization cascade. mdpi.com

Furthermore, iodine-catalyzed methods have been developed for the synthesis of substituted indoles. A notable example is the cyclocondensation reaction between arylhydrazines and nitroalkenes, which proceeds at room temperature using a combination of I₂ and diethyl phosphite. sci-hub.se This protocol is advantageous due to its mild, metal-free, and solvent-free conditions. sci-hub.se Other metal-free approaches include C-H amination of N-Ts-2-alkenylanilines using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net

| Metal-Free Method | Key Reagents | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Nitration of Indoline Intermediate | Acetyl nitrate, followed by hydrolysis (e.g., NaOH) | N-acetylindoline-2-sulfonate | Achieves regioselective nitration at the 7-position; avoids direct nitration of the sensitive indole ring. | google.com |

| Fischer Indole Synthesis | Acid catalyst (e.g., PPA, H₂SO₄) | Arylhydrazines, Aldehydes/Ketones/Alkynes | Classic, robust method; can be performed under metal-free conditions. | mdpi.com |

| Iodine-Catalyzed Cyclocondensation | I₂, Diethyl phosphite | Arylhydrazines, Nitroalkenes | Mild, room temperature conditions; avoids metals and harsh solvents. | sci-hub.se |

| Oxidative C-H Amination | DDQ (oxidant) | N-Ts-2-alkenylanilines | Directly forms the N-Ts-indole core via intramolecular C-H amination. | researchgate.net |

Reactivity and Reaction Mechanisms of 7 Nitro 1 Tosyl 1h Indole

Electronic Activation and Deactivation of the Indole (B1671886) Nucleus by Nitro and Tosyl Substituents

The indole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3-position. However, the electronic character of 7-Nitro-1-tosyl-1H-indole is drastically reversed due to the combined influence of its substituents.

The nitro group (-NO₂) at the C7 position exerts a strong deactivating effect on the benzene (B151609) portion of the indole nucleus. This occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can withdraw pi-electron density from the aromatic ring via resonance. This effect is most pronounced at the positions ortho (C6) and para (C4) to the nitro group.

Consequently, the C7-nitro group strongly deactivates the carbocyclic ring towards electrophilic aromatic substitution and concurrently activates it towards nucleophilic aromatic substitution, particularly at the C4 and C6 positions.

The tosyl (p-toluenesulfonyl) group attached to the indole nitrogen is a potent electron-withdrawing group. Its primary mode of action is the delocalization of the nitrogen's lone pair of electrons into the sulfonyl group, which is facilitated by the electronegative oxygen atoms. This has several key consequences:

Reduced Nucleophilicity of the Pyrrole (B145914) Ring: By pulling the nitrogen's lone pair away from the pyrrole ring, the tosyl group significantly diminishes the π-excessive character of the five-membered ring. This deactivates the C2 and C3 positions, making them much less reactive towards electrophiles than in an unsubstituted indole.

Stabilization of the Molecule: The tosyl group serves as a robust protecting group, enhancing the stability of the indole ring towards acidic conditions that would typically cause polymerization of unprotected indoles. bhu.ac.in

The combined effect of these two groups renders the entire this compound molecule highly electron-deficient.

Interactive Table: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution (EAS) | Overall Effect on Nucleophilic Aromatic Substitution (SNAr) |

| Nitro (-NO₂) | C7 | -I (Strong) | -M (Strong) | Strong Deactivation (Benzene Ring) | Strong Activation (Benzene Ring) |

| Tosyl (-SO₂Ar) | N1 | -I (Strong) | -M (Strong) | Strong Deactivation (Pyrrole Ring) | Activation (Pyrrole Ring) |

Electrophilic Aromatic Substitution Reactions

Despite the profound deactivation of the indole nucleus, electrophilic aromatic substitution can be forced under certain conditions, though it is significantly more challenging than with activated or simple indoles.

The regioselectivity of any potential electrophilic attack is governed by the directing effects of the existing substituents and the inherent reactivity of the indole core.

Pyrrole Ring (C2/C3): In typical indole chemistry, electrophilic attack overwhelmingly favors the C3 position. The N1-tosyl group, while deactivating, is considered a C3-director. The intermediate cation (arenium ion) formed by attack at C3 is more stable because the positive charge can be delocalized onto the nitrogen without disrupting the aromaticity of the benzene ring. bhu.ac.in

Benzene Ring (C4, C5, C6): The C7-nitro group is a powerful deactivator and a meta-director. youtube.comchemistrytalk.org This means it directs incoming electrophiles to the C5 position. However, the benzene ring is generally much less reactive towards electrophiles than the pyrrole ring.

Given these competing factors, any electrophilic substitution on this compound is expected to occur, if at all, at the C3-position . The pyrrole ring, although deactivated, remains the more nucleophilic of the two rings in the system.

The mechanism follows the standard pattern for electrophilic aromatic substitution. lkouniv.ac.in An electrophile (E⁺) is attacked by the π-system of the indole ring.

Formation of the Sigma Complex (Arenium Ion): Attack at the C3 position breaks the C2-C3 double bond and forms a C-E bond, resulting in a carbocation intermediate stabilized by resonance. The stability of this intermediate is the key to the regioselectivity.

Deprotonation: A weak base removes the proton from the C3 atom, restoring the aromaticity of the pyrrole ring and yielding the substituted product.

The high activation energy for the initial step, due to the severe deactivation by the EWGs, is the primary barrier to these reactions.

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of this compound makes it a prime candidate for nucleophilic reactions, a mode of reactivity not typically observed in simple indoles. Research on analogous compounds, particularly 6-nitroindoles, provides strong evidence for this enhanced reactivity. nii.ac.jpresearchgate.net

Studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown it to be a versatile electrophile that reacts regioselectively with a variety of nucleophiles at the C2-position . nii.ac.jp The reaction proceeds via a nucleophilic substitution mechanism where the 1-methoxy group acts as a leaving group.

By analogy, this compound is expected to be susceptible to two main types of nucleophilic attack:

Nucleophilic Attack on the Pyrrole Ring: The combined electron-withdrawing power of the N1-tosyl and C7-nitro groups can render the C2 position sufficiently electrophilic to be attacked by strong nucleophiles. This would likely proceed via an addition-elimination mechanism, though a suitable leaving group would be required at C2 for a substitution to be completed.

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring: The C7-nitro group strongly activates the ortho (C6) and para (C4) positions towards SNAr. nih.govyoutube.com A nucleophile can attack at C4 or C6, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (if present) or via an oxidative process.

The following table presents results from reactions of various nucleophiles with the analogous compound 1-methoxy-6-nitroindole-3-carbaldehyde, illustrating the potential for such transformations. nii.ac.jp

Interactive Table: Nucleophilic Substitution at C2 of 1-methoxy-6-nitroindole-3-carbaldehyde

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Piperidine | NaH, DMF, rt | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 |

| Pyrrole | NaH, DMF, rt | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 |

| Indole | NaH, DMF, rt | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 |

| Imidazole | NaH, DMF, rt | 2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 |

| Benzimidazole | NaH, DMF, rt | 2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 87 |

| Sodium thiomethoxide | NaSMe, DMF, rt | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde | 98 |

The mechanism for these substitutions on the pyrrole ring involves the initial attack of the nucleophile at the electron-poor C2 position, followed by the elimination of the leaving group from the N1 position (in the case of the 1-methoxy analog) to regenerate the aromatic system. nii.ac.jp For this compound, a similar reactivity pattern is anticipated, making it a valuable intermediate for constructing complex, functionalized indole scaffolds via reactions with nucleophiles.

Reactivity towards Nucleophiles at C-Positions

The reactivity of the indole ring system towards nucleophiles is significantly influenced by the presence and position of electron-withdrawing groups. In this compound, two such groups are present: the N-tosyl group and the C7-nitro group.

The N-tosyl group reduces the electron density of the entire indole nucleus, particularly at the C3 position. The C7-nitro group, being a powerful electron-withdrawing group, deactivates the benzene portion of the indole ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr).

Theoretically, the nitro group at the C7 position would activate the positions ortho and para to it (C6 and C4, respectively) for nucleophilic attack. A nucleophile could potentially add to one of these positions to form a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of a leaving group (like a hydride ion, requiring an oxidant, or another substituent if present) would lead to a substituted product. However, specific studies detailing the nucleophilic addition to the carbocyclic ring of this compound are not available. For related compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution has been observed to occur at the C2 position, though this is primarily directed by activation from the N-methoxy and C3-formyl groups. nii.ac.jp

Role of the Tosyl Group as a Leaving Group in Nucleophilic Displacements

The p-toluenesulfonyl (tosyl) group is widely recognized in organic chemistry as an excellent leaving group. ntu.ac.ukwikipedia.orgucalgary.ca This is due to the ability of the resulting tosylate anion to stabilize the negative charge through resonance across its sulfonyl group.

In the context of N-tosyl indoles, the tosyl group can be cleaved under various conditions. While it is often used as a protecting group for the indole nitrogen and removed reductively, it can also function as a leaving group in certain nucleophilic substitution reactions. For instance, strong bases can facilitate the elimination of the tosyl group to generate reactive intermediates. rsc.org However, this typically involves activation at the C3 position. There are no specific documented instances of a direct nucleophilic attack on the indole nitrogen of this compound leading to the displacement of the tosylate anion. Such a reaction would be mechanistically challenging due to the electron-rich nature of the nitrogen atom, even when bonded to a sulfonyl group.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems. The participation of indole derivatives in such reactions depends on whether the indole acts as the 4π (diene) or 2π (dienophile/dipolarophile) component.

Dienophilic Behavior of this compound in Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org For an indole derivative to act as a dienophile, its C2=C3 double bond must be sufficiently electron-deficient to react with an electron-rich diene. In isomers like 3-nitro-1-tosyl-1H-indole, the nitro group at C3 strongly activates the C2=C3 bond, enabling it to act as a dienophile. researchgate.net

In this compound, the nitro group is located on the benzene ring. Its electron-withdrawing effect on the C2=C3 bond is transmitted through the ring system but is significantly weaker and less direct than in the 3-nitro isomer. Consequently, the C2=C3 bond is not considered sufficiently activated for it to serve as a reactive dienophile in standard Diels-Alder reactions. No published examples of this compound acting as a dienophile could be identified.

As there is no available data on this compound participating in Diels-Alder reactions, a discussion of regioselectivity is purely theoretical. Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of both the diene and the dienophile.

Following a Diels-Alder reaction, the resulting cycloadduct can undergo further transformations. In reactions involving nitro-substituted dienophiles, the nitro group may be eliminated, often as nitrous acid (HNO₂), during a subsequent aromatization step. nih.govmdpi.comchemrxiv.org This process is typically driven by the formation of a stable aromatic ring. Without evidence of an initial cycloaddition reaction involving this compound, this subsequent reaction step remains hypothetical for this specific compound.

1,3-Dipolar Cycloaddition Pathways

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. frontiersin.orgyoutube.commdpi.com The C2=C3 bond of an indole can act as a dipolarophile if it is electronically activated.

Similar to the case with Diels-Alder reactions, the lack of strong, direct activation of the C2=C3 bond by the C7-nitro group makes this compound an unlikely candidate to be a reactive dipolarophile. While studies exist on 1,3-dipolar cycloadditions with other activated indole systems, no research has been found that specifically documents the participation of this compound in such reactions.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a fundamental transformation, converting the strongly deactivating nitro substituent into a versatile amino group. This process is a key step in the synthesis of various 7-aminoindole derivatives.

The selective reduction of the nitro group in nitroarenes to an amine is a well-established process in organic synthesis. masterorganicchemistry.com This can be achieved while preserving other functional groups, including the N-tosyl group and the indole core. Common methods involve catalytic hydrogenation or the use of metallic reducing agents in acidic media.

Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, is a highly effective method for this conversion. studfile.net Another widely used approach is the reduction with metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For substrates sensitive to strong acids, tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) offers a milder alternative. The choice of reagent is critical to ensure chemoselectivity, preventing cleavage of the acid-sensitive tosyl group or over-reduction of the indole ring.

The following table summarizes common strategies applicable to the reduction of the nitro group on the N-tosylated indole scaffold.

| Reagent/Catalyst | Conditions | Product | Selectivity Notes |

| H₂, Pd/C | Methanol or Ethanol, RT | 7-Amino-1-tosyl-1H-indole | Generally high selectivity; can sometimes affect other reducible groups if present. |

| Fe, HCl | Ethanol/Water, Reflux | 7-Amino-1-tosyl-1H-indole | Classic, robust method; strong acidic conditions may not be suitable for all substrates. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 7-Amino-1-tosyl-1H-indole | Milder conditions, good for substrates with acid-sensitive functionalities. |

| Na₂S₂O₄ | THF/Water, RT | 7-Amino-1-tosyl-1H-indole | Sodium dithionite (B78146) provides a neutral alternative for the reduction. |

This table presents generalized data for the reduction of nitroindoles; specific yields for this compound may vary based on precise reaction conditions.

During the reduction of the nitro group, maintaining the structural integrity of the indole core is paramount. The N-tosyl group plays a protective role, enhancing the stability of the indole ring against the reaction conditions. However, overly harsh reductive methods can lead to undesired side reactions.

For instance, aggressive catalytic hydrogenation conditions (high pressure, high temperature, or catalysts like Raney Nickel) could potentially lead to the saturation of the C2-C3 double bond of the indole pyrrole ring. Similarly, some reductive conditions might initiate the cleavage of the N-tosyl group. Therefore, mild and selective reduction strategies are preferred. The use of reagents like tin(II) chloride or controlled catalytic hydrogenation at room temperature and atmospheric pressure generally ensures that the indole core remains intact and the tosyl group is retained. researchgate.net

Transformations Involving the Tosyl Moiety

The tosyl group serves not only as a protecting group but also as a functional handle that can be cleaved or used to direct further reactions on the indole ring.

The removal of the N-tosyl group (detosylation) is a critical step in many synthetic pathways to access the free N-H indole. Various methods have been developed for this purpose, often relying on basic or reductive conditions.

A particularly mild and effective method involves the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF-Methanol. researchgate.net Research has shown that electron-withdrawing substituents on the indole ring, such as a nitro group, can facilitate the nucleophilic attack required for this deprotection, making this method highly suitable for this compound. researchgate.net Other basic conditions, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in refluxing alcohol, can also be employed, although these harsher conditions may not be compatible with other sensitive functional groups. researchgate.net More recently, sodium hydride (NaH) in dimethylacetamide (DMA) has been reported as an efficient system for the N-detosylation of various tosylated indoles. lookchem.com

| Reagent | Conditions | Product | Key Features |

| Cs₂CO₃ | THF/Methanol, Reflux | 7-Nitro-1H-indole | Mild conditions, high efficiency, facilitated by electron-withdrawing groups. researchgate.net |

| NaOH or KOH | Methanol or Ethanol, Reflux | 7-Nitro-1H-indole | Strong basic conditions; may cause side reactions. researchgate.net |

| Mg, Methanol | Methanol, Reflux | 7-Nitro-1H-indole | Reductive cleavage method. |

| NaH | DMA, 60 °C | 7-Nitro-1H-indole | Efficient for a range of N-tosyl indoles. lookchem.com |

This interactive table outlines common methods for N-tosyl deprotection.

The N-tosyl group can act as a directing group in the functionalization of the indole nucleus. While the indole C3 position is intrinsically the most nucleophilic, the N-tosyl group is known to facilitate lithiation at the C2 position. Treatment with a strong base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) can selectively deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

However, in the case of this compound, the powerful electron-withdrawing nature and the position of the nitro group can significantly influence the regioselectivity of such reactions. The presence of the C7-nitro group may alter the acidity of the ring protons, potentially competing with or modifying the directing effect of the N-tosyl group. The development of site-selective C-H functionalization strategies often relies on the choice of directing group and catalyst system to target specific positions on the indole's benzene core. researchgate.net

Reductive desulfonylation is a chemical process that removes a sulfonyl group and replaces it with a hydrogen atom. organicreactions.orgresearchgate.net This reaction is most commonly applied to carbon-bound sulfones. In the context of N-tosyl amides and heterocycles like this compound, this transformation is less common than standard deprotection (cleavage of the N-S bond). Standard deprotection methods that cleave the nitrogen-sulfur bond to yield the N-H indole are typically more synthetically useful. While reagents like samarium(II) iodide or sodium amalgam are known to effect reductive desulfonylation, their application specifically for the complete removal of an N-tosyl group from a nitro-substituted indole in this manner is not widely documented and would likely face competition from the reduction of the nitro group itself. researchgate.net

Computational and Theoretical Studies on 7 Nitro 1 Tosyl 1h Indole

Electronic Structure Investigations

The electronic structure of a molecule dictates its fundamental chemical properties. For 7-Nitro-1-tosyl-1H-indole, the interplay between the electron-donating indole (B1671886) ring, the strongly electron-withdrawing nitro group, and the bulky, also electron-withdrawing, tosyl group creates a complex electronic environment. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating this complexity. bohrium.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In the case of this compound, the HOMO is expected to be localized primarily on the indole ring, which is the most electron-rich part of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the tosyl group, given their strong electron-withdrawing nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies on similar substituted indoles often employ DFT methods, such as B3LYP with a 6-31G* basis set, to calculate these orbital energies. tandfonline.com For this compound, the presence of two significant electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels and likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on trends observed in related nitroaromatic and tosyl-substituted compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 3.3 |

The distribution of electron density within this compound is highly polarized. The nitrogen and oxygen atoms of the nitro group, as well as the oxygen atoms of the sulfonyl group in the tosyl moiety, are regions of high electron density (negative charge). In contrast, the indole ring, particularly the positions ortho and para to the nitro group, and the sulfur atom of the tosyl group are expected to be electron-deficient (positive charge).

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. These maps display the electrostatic potential on the electron density surface of the molecule. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and tosyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the indole ring and the methyl group of the tosyl moiety.

Based on FMO analysis and charge distribution, theoretical models can predict the most probable sites for chemical reactions.

Electrophilic Attack: The sites with the highest HOMO density and negative electrostatic potential are most susceptible to electrophilic attack. For this compound, these are likely to be the carbon atoms of the indole ring not directly bonded to the withdrawing groups, as well as the oxygen atoms of the nitro and sulfonyl groups.

Nucleophilic Attack: The sites with the highest LUMO density and positive electrostatic potential are prone to nucleophilic attack. The carbon atom bearing the nitro group (C7) and the sulfur atom of the tosyl group are predicted to be the primary sites for nucleophilic attack. The electrophilic character of 3-nitroindoles has been noted to facilitate various reactions with electron-rich species. researchgate.netrsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around the single bonds connecting the tosyl group to the indole nitrogen and the nitro group to the indole ring gives rise to different conformations with varying energies.

The rotation of the tosyl and nitro groups is hindered by steric and electronic effects. The energy required to overcome this hindrance is known as the rotational barrier. DFT calculations can be used to map the potential energy surface as a function of the dihedral angles defining the orientation of these groups.

Tosyl Group Rotation: The rotation around the N-S bond of the tosyl group is expected to have a significant energy barrier due to the steric bulk of the tolyl and sulfonyl moieties interacting with the indole ring. Studies on the rotational barriers of similar bulky groups in other molecular systems have shown that these can be in the range of several kcal/mol. mdpi.com

Nitro Group Rotation: The rotation of the nitro group around the C-N bond is generally associated with a lower energy barrier compared to the tosyl group. However, electronic effects, such as conjugation with the indole ring, can influence this barrier.

Table 2: Estimated Rotational Energy Barriers for Substituents in this compound (Note: These values are hypothetical and serve as examples based on computational studies of similar functional groups.)

| Rotational Bond | Estimated Energy Barrier (kcal/mol) |

| Indole-N — S(Tosyl) | 5 - 10 |

| Indole-C7 — N(Nitro) | 2 - 4 |

Through conformational analysis, the lowest energy (most stable) conformations of this compound can be identified. These are the geometries that the molecule is most likely to adopt. The preferred conformation will be a compromise between minimizing steric hindrance and maximizing favorable electronic interactions, such as conjugation.

It is likely that the most stable conformation will have the tosyl group oriented to minimize steric clash with the perisubstituted nitro group and the indole ring. The planarity of the nitro group with the indole ring would be favored to maximize electronic delocalization, but this may be compromised by steric hindrance. Computational modeling can precisely determine these preferred geometries and the relative energies of different conformers.

Reaction Mechanism Elucidation

Computational modeling is instrumental in understanding the intricate details of chemical reactions involving this compound. By simulating reaction pathways, researchers can gain a deeper understanding of the underlying mechanisms that govern the formation and transformation of this compound.

Transition state theory is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures for key reactions, such as the nitration of 1-tosyl-1H-indole, essential information about the reaction kinetics and feasibility can be obtained. For the electrophilic nitration of an indole ring, computational chemistry can be used to model the interaction with a nitrating agent. A possible reaction mechanism involves the formation of a four-membered ring transition state. The energies of these transition states can be calculated using quantum chemical methods to predict the most favorable reaction pathway.

The introduction of a nitro group onto the 1-tosyl-1H-indole scaffold can potentially lead to various regioisomers. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to predict the regioselectivity of such reactions. By calculating the activation energies for the formation of different isomers, the experimentally observed product distribution can often be rationalized. For instance, the steric hindrance at the 4-position of the indole ring can influence the reaction's outcome. Computational studies have shown that substitutions at the 5-, 6-, and 7-positions of the indole ring have a lesser impact on the regioselectivity of certain reactions, allowing for the successful preparation of the corresponding 3-nitroindoles.

Theoretical Spectroscopic Property Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for the assignment of experimental spectra and for understanding the relationship between molecular structure and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.gov For this compound, theoretical calculations would predict the chemical shifts of the various protons and carbons in the molecule. The electron-withdrawing nature of the nitro group at the 7-position is expected to cause a downfield shift (higher ppm values) for the nearby aromatic protons and carbons. Similarly, the tosyl group at the 1-position will also influence the electronic environment and thus the chemical shifts of the indole ring atoms. In related N-tosyl-indole derivatives, the methyl protons of the tosyl group typically appear as a singlet around 2.30–2.33 ppm in the ¹H NMR spectrum. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on general principles and data for similar compounds. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.8 | d |

| H-3 | ~6.8 | d |

| H-4 | ~7.9 | t |

| H-5 | ~7.4 | d |

| H-6 | ~8.2 | d |

| Tosyl-CH₃ | ~2.4 | s |

| Tosyl-Ar-H | ~7.3, 7.8 | d, d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on general principles and data for similar compounds. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~108 |

| C-3a | ~130 |

| C-4 | ~122 |

| C-5 | ~120 |

| C-6 | ~130 |

| C-7 | ~145 |

| C-7a | ~135 |

| Tosyl-CH₃ | ~21 |

| Tosyl-Ar-C | ~127, 130, 136, 145 |

Vibrational Frequency Analysis for IR Spectral Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR spectrum. For this compound, theoretical calculations would help in assigning the characteristic vibrational modes. The strong electron-withdrawing nitro group would exhibit characteristic symmetric and asymmetric stretching vibrations. In aromatic nitro compounds, these are typically observed in the regions of 1570–1485 cm⁻¹ (asymmetric) and 1370–1320 cm⁻¹ (symmetric). The sulfonyl group of the tosyl moiety would also have characteristic stretching frequencies.

Table 3: Predicted Characteristic IR Frequencies for this compound (Illustrative) Note: These are hypothetical values based on general principles and data for similar compounds. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| SO₂ | Asymmetric Stretch | ~1370 |

| SO₂ | Symmetric Stretch | ~1180 |

| C=C (Aromatic) | Stretch | ~1600-1450 |

| C-N | Stretch | ~1300 |

Electronic Absorption Property Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. chemrxiv.org By calculating the energies of electronic transitions, the wavelengths of maximum absorbance (λmax) can be predicted. For this compound, the presence of the nitro group, a strong chromophore, is expected to cause a significant red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted 1-tosyl-1H-indole. nih.gov TD-DFT calculations can provide a quantitative estimate of this shift and help in understanding the nature of the electronic transitions involved. Studies on other substituted indoles have shown a correlation between the electronic properties of the substituents and the observed absorption maxima. rsc.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule, allowing for the unambiguous assignment of its structure.

The ¹H NMR spectrum of 7-Nitro-1-tosyl-1H-indole provides critical information regarding the number, environment, and connectivity of protons. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz reveals distinct signals corresponding to the protons of the indole (B1671886) core and the tosyl group. amazonaws.com

The aromatic region of the spectrum is particularly informative. A multiplet observed between δ 7.82-7.75 ppm integrates to four protons, which can be attributed to the two protons on the tosyl ring adjacent to the sulfonyl group and two protons of the indole ring system. amazonaws.com A doublet at δ 7.66 ppm with a coupling constant (J) of 7.5 Hz corresponds to another indole proton. amazonaws.com A multiplet at δ 7.34-7.30 ppm, integrating to three protons, arises from the remaining two protons of the tosyl group and one indole proton. amazonaws.com A doublet at δ 6.81 ppm (J = 3.7 Hz) is characteristic of the proton at the C3 position of the indole ring. amazonaws.com Furthermore, a singlet at δ 2.43 ppm, integrating to three protons, confirms the presence of the methyl group of the tosyl substituent. amazonaws.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.82-7.75 | m | - | 4H | Ar-H (Tosyl & Indole) |

| 7.66 | d | 7.5 | 1H | Ar-H (Indole) |

| 7.34-7.30 | m | - | 3H | Ar-H (Tosyl & Indole) |

| 6.81 | d | 3.7 | 1H | Indole C3-H |

| 2.43 | s | - | 3H | Tosyl-CH₃ |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The spectrum, recorded at 101 MHz in CDCl₃, shows twelve distinct signals, which aligns with the fifteen carbon atoms in the structure, suggesting some degree of signal overlap or magnetic equivalence for the aromatic carbons. amazonaws.com

The signals in the downfield region (δ > 100 ppm) correspond to the aromatic and sp²-hybridized carbons of the indole and tosyl groups. Key chemical shifts are observed at δ 145.1, 139.1, 135.6, 134.3, 131.0, 129.6, 127.0, 126.1, 125.3, 123.2, 120.5, and 109.2 ppm. amazonaws.com The signal at δ 21.7 ppm is characteristic of the methyl carbon of the tosyl group. amazonaws.com The specific assignment of each carbon signal typically requires further analysis using two-dimensional NMR techniques.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.1, 139.1, 135.6, 134.3, 131.0, 129.6, 127.0, 126.1, 125.3, 123.2, 120.5, 109.2 | Aromatic & Indole Carbons |

| 21.7 | Tosyl-CH₃ |

While specific experimental 2D NMR data for this compound is not detailed in the available literature, the application of these techniques is standard practice for the complete structural assignment of such molecules.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the indole and tosyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the nitro group at the 7-position and the tosyl group at the 1-position by observing correlations between the indole protons and the carbons of the tosyl group, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 316, which corresponds to the molecular weight of the compound. amazonaws.com The fragmentation pattern provides structural information. Key fragments are observed at m/z 155 (75% relative intensity), which likely corresponds to the loss of the tosyl radical, and a base peak at m/z 91 (100% relative intensity), characteristic of the tropylium (B1234903) ion formed from the tosyl group. amazonaws.com Other significant fragments appear at m/z 115 and 65. amazonaws.com

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 316 | 49 | [M]⁺ |

| 155 | 75 | [M - C₇H₇SO₂]⁺ |

| 91 | 100 | [C₇H₇]⁺ |

| 115 | 14 | Fragment |

| 65 | 21 | Fragment |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound, HRMS analysis using ESI (Electrospray Ionization) shows a sodium adduct ion ([M+Na]⁺). amazonaws.com The calculated mass for C₁₅H₁₂N₂NaO₄S was 339.0410, and the experimentally found mass was 339.0419, confirming the elemental composition of the compound. amazonaws.com

While the primary HRMS data was obtained via ESI, a more detailed ESI-MS fragmentation study would typically be conducted to complement the EI-MS data. ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺ or other adducts (like the observed [M+Na]⁺) with minimal fragmentation. amazonaws.com By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a fragmentation pattern can be generated. This ESI-MS/MS data can be particularly useful for confirming the connectivity of the different components of the molecule in a less energetic process than EI.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its key structural components: the nitro group (NO₂), the tosyl (p-toluenesulfonyl) group, and the indole ring system.

The nitroaromatic group gives rise to two particularly strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com These are the asymmetric and symmetric N–O stretches. In aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com The high polarity of the N-O bonds results in intense absorption peaks, making the nitro group readily identifiable. spectroscopyonline.com

The tosyl group introduces several distinct absorption bands. The sulfonyl (SO₂) moiety is characterized by strong asymmetric and symmetric stretching vibrations. The C-S bond also produces a characteristic absorption.

The indole nucleus, being an aromatic heterocyclic system, displays characteristic C-H stretching vibrations for the aromatic protons, typically above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations for the aromatic portions of the indole and tosyl groups are expected in the 1600-1450 cm⁻¹ region. libretexts.org

The principal vibrational frequencies anticipated for this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Indole, Tosyl) | Medium |

| 1550-1475 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1360-1290 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |

| 1370-1350 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | Strong |

| 1180-1160 | S=O Symmetric Stretch | Sulfonyl (SO₂) | Strong |

| 1600-1450 | C=C Stretch | Aromatic (In-ring) | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths of maximum absorption (λ_max) correspond to specific electronic transitions within the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted indole ring system. The electronic spectrum of indole itself is well-characterized and typically shows two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions, which arise from π → π* electronic transitions. nih.gov The positions of these bands are sensitive to substitution on the indole ring. nih.gov

The presence of the electron-withdrawing nitro group at the 7-position and the tosyl group at the 1-position significantly influences the electronic structure of the indole chromophore. Electron-withdrawing groups, particularly the nitro group, are known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated π-system. Studies on related nitroindoline (B8506331) derivatives show strong absorption maxima in the range of 340-360 nm. nih.gov The natural indole molecule typically has a λ_max around 270 nm. acs.org The introduction of substituents, therefore, extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The expected electronic transitions and their corresponding absorption maxima for this compound are detailed in the table below.

Table 2: Expected UV-Visible Absorption Data for this compound

| Absorption Maxima (λ_max) | Electronic Transition | Chromophore |

|---|---|---|

| ~280-300 nm | π → π* (¹Lₐ band) | Substituted Indole Ring |

These transitions are indicative of the conjugated system formed by the indole nucleus and the attached nitro and tosyl groups, confirming the electronic interactions between these moieties.

Synthetic Utility and Transformations of 7 Nitro 1 Tosyl 1h Indole

Application as a Versatile Synthetic Intermediate

7-Nitro-1-tosyl-1H-indole serves as a key starting material or intermediate in multi-step synthetic pathways. smolecule.com The indole (B1671886) framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. rsc.orgfrontiersin.org The presence of the nitro and tosyl groups provides chemists with the tools to elaborate the basic indole structure into more complex, highly functionalized derivatives.

Building Block for Complex Indole Derivatives

The compound is an excellent building block for synthesizing intricate indole-containing molecules. The inherent reactivity of the indole ring, combined with the specific functionalities of the nitro and tosyl groups, allows for the stepwise and controlled addition of other molecular fragments. This approach is fundamental in drug discovery and natural product synthesis, where precise control over the molecular structure is essential for achieving desired biological activity. rsc.orgnih.gov For instance, derivatives of 7-nitro-1H-indole have been investigated as potential allosteric inhibitors for enzymes like fructose-1,6-bisphosphatase, highlighting the therapeutic relevance of this structural class. smolecule.com

Precursor for Diversified Indole Scaffolds

Beyond simple substitution, this compound can be used to construct entirely new heterocyclic systems fused to the indole core. The functional groups can participate in cyclization reactions, leading to a diversification of the indole scaffold. For example, the nitro group can be transformed into other functionalities that then undergo intramolecular reactions to form new rings. This strategy expands the chemical space accessible from a single starting material, enabling the creation of novel polycyclic compounds with unique three-dimensional shapes and potential biological activities.

Derivatization Strategies for Advanced Molecular Architectures

The chemical character of this compound is defined by its three main components: the tosyl group, the nitro group, and the indole ring system. Each of these can be selectively modified to build advanced molecular architectures.

Functionalization of the Tosyl Moiety

Key transformations involving the tosyl group include:

Deprotection: The tosyl group can be removed under specific reductive or basic conditions to yield the free N-H indole. This is often a crucial step in the final stages of a synthesis.

Nucleophilic Substitution: The tosyl group can be displaced by various nucleophiles, although this is less common than its removal. smolecule.com More frequently, the tosyl group's ability to act as a good leaving group is exploited in reactions at adjacent positions. rsc.org

Modification of the Nitro Group and its Derivatives

The nitro group is a versatile functional handle that dramatically influences the chemical reactivity of the benzene (B151609) portion of the indole ring and can be converted into several other important functional groups. mdpi.comnih.gov

Common transformations of the nitro group include:

Reduction to an Amine: The most significant transformation is its reduction to a primary amine (7-amino-1-tosyl-1H-indole). This reaction can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C), or metals in acidic media (e.g., Fe, SnCl2). smolecule.comwikipedia.org The resulting amino group can be further derivatized through acylation, alkylation, or diazotization, opening pathways to a vast array of 7-substituted indoles.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine or a nitroso group, providing access to different classes of compounds. wikipedia.org

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAAr) reactions, although this is more common in other systems.

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Full Reduction | H₂, Pd/C; Fe/HCl; SnCl₂ | Amine (-NH₂) | smolecule.comwikipedia.org |

| Partial Reduction | Zn/NH₄Cl | Hydroxylamine (-NHOH) | wikipedia.org |

| Conversion to Azo Compound | Metal hydrides (e.g., LiAlH₄) | Azo (-N=N-) | wikipedia.org |

Functionalization of the Indole Ring System

The indole core itself offers several positions for functionalization. The electronic properties imparted by the N-tosyl and C-7 nitro groups direct the regioselectivity of these reactions. Direct C-H functionalization of the indole benzene ring (positions C4, C5, C6) is challenging but has become a significant area of research. nih.gov

Strategies for functionalizing the indole ring include:

Electrophilic Substitution: While the N-tosyl group deactivates the pyrrole (B145914) ring towards classic electrophilic substitution, reactions at the C-3 position are still possible under certain conditions.

Lithiation and Metal-Catalyzed Cross-Coupling: Directed ortho-metalation (DoM) can be used to functionalize the C-2 position. The N-tosyl group can act as a directing group for this purpose. Subsequent quenching with an electrophile or participation in cross-coupling reactions (e.g., Suzuki, Heck) can introduce a wide variety of substituents.

Grignard Reactions: The compound can react with Grignard reagents, leading to the addition of nucleophiles to the indole ring, which can then be used for further functionalization. smolecule.com

C7-Functionalization: Modern methods using transition-metal catalysis with appropriate directing groups have enabled the selective functionalization of the C-7 position, which is traditionally difficult to access. rsc.org

| Position | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| C2 | Directed ortho-Metalation | n-BuLi, then electrophile | nih.gov |

| C3 | Electrophilic Substitution | Various electrophiles | researchgate.net |

| C4-C6 | C-H Functionalization | Transition metal catalysts (Pd, Cu) | nih.gov |

| Indole Ring | Grignard Reaction | R-MgBr | smolecule.com |

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, leading to the creation of compounds with diverse biological and material science applications. Indole derivatives are common precursors for such systems.

Synthesis of Carbazoles and Related Polycycles